
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is a stable isotope-labeled compound with the molecular formula C21H34D3NO12 and a molecular weight of 618.64 . This compound is a derivative of codeine, an opiate used for its analgesic, antitussive, and antidiarrheal properties . The addition of the glucuronide, triacetate, and methyl ester groups, along with deuterium labeling, makes this compound particularly useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 involves multiple steps, starting with the glucuronidation of codeine. This is followed by acetylation to introduce the triacetate groups and methylation to form the methyl ester. Deuterium labeling is incorporated during these steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also involve the use of specialized equipment for deuterium labeling and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronide derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of codeine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways of codeine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 involves its interaction with opioid receptors in the central nervous system. It acts as a prodrug, which is metabolized into active compounds that exert analgesic effects by binding to μ-opioid receptors. This binding inhibits the transmission of pain signals and reduces the perception of pain . The glucuronide and triacetate groups may influence the compound’s pharmacokinetics and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Codeine-6-glucuronide: A major metabolite of codeine with similar analgesic properties.
Morphine-3-glucuronide: Another glucuronide derivative with distinct pharmacological effects.
Ethyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester: A structurally similar compound used in various research applications.
Uniqueness
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices .
Propriétés
Formule moléculaire |
C31H37NO12 |
|---|---|
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19+,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1/i4D3 |
Clé InChI |
TWBYONVUJYLYAT-ISWGLTTOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


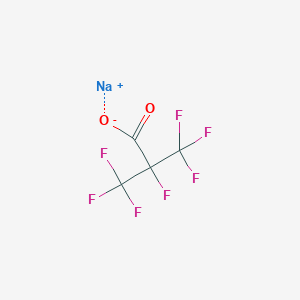
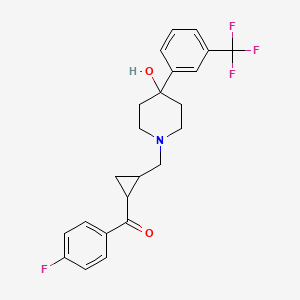
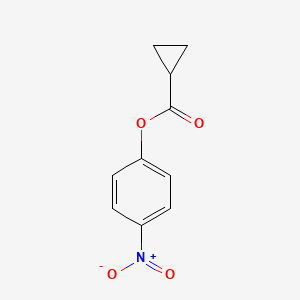
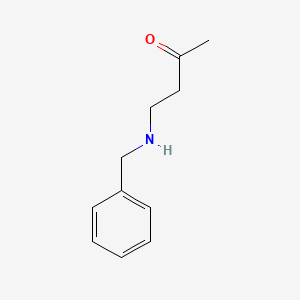

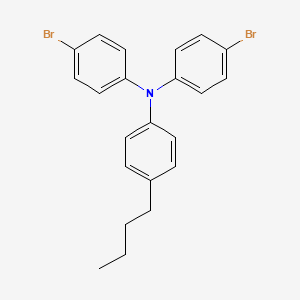
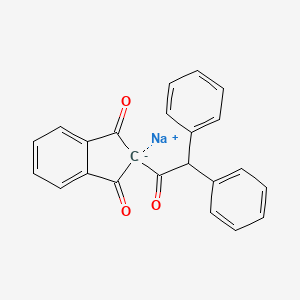


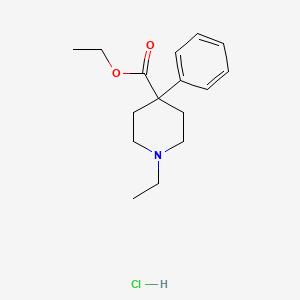

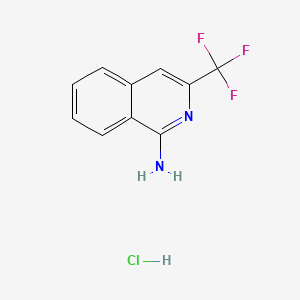
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)

